
Meglitinide
Structure
2D Structure

3D Structure
Eigenschaften
CAS-Nummer |
54870-28-9 |
---|---|
Molekularformel |
C17H16ClNO4 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
SWLAMJPTOQZTAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Andere CAS-Nummern |
54870-28-9 |
Synonyme |
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |
Herkunft des Produkts |
United States |
Beschreibung
Historical Perspective on Chemical Development and Mechanistic Discovery
The development of meglitinides emerged from research into the mechanisms of insulin (B600854) secretion and the structure-activity relationships of existing antidiabetic drugs. The foundational understanding of how sulfonylureas interact with ATP-sensitive potassium (KATP) channels on pancreatic beta cells paved the way for exploring novel compounds that could modulate this pathway researchgate.netwikipedia.orgnih.gov. Research in the late 1970s and early 1980s, particularly work on benzoic acid derivatives, identified compounds that could stimulate insulin secretion through a mechanism similar to sulfonylureas but with potentially different binding characteristics on the sulfonylurea receptor (SUR1) bjd-abcd.com.
Repaglinide, the first meglitinide analogue, was invented in the late 1980s by scientists at Dr Karl Thomae GmbH and later licensed to Novo Nordisk, receiving FDA approval in 1997 wikipedia.orginsulin100.eunih.gov. Nateglinide (B44641) followed, developed by Ajinomoto, and mitiglinide (B115668) was developed in Japan bjd-abcd.cominsulin100.eunih.govresearchgate.net. These developments marked a shift towards agents with a faster onset and shorter duration of action, designed to more closely mimic the physiological insulin response to meals researchgate.netresearchgate.nettaylorandfrancis.comtermedia.pl.
Structural Archetype and Defining Chemical Features of this compound Analogues
Meglitinides share a common functional characteristic: they are insulin secretagogues that act by binding to and closing ATP-dependent potassium (KATP) channels on pancreatic beta cells researchgate.netresearchgate.netncats.iowikipedia.orgontosight.ai. While structurally distinct from sulfonylureas, they interact with the sulfonylurea receptor (SUR1) subunit of these channels researchgate.netnih.govbjd-abcd.com. This interaction leads to the depolarization of the beta cell membrane, opening voltage-gated calcium channels, and subsequently triggering insulin granule exocytosis ncats.iowikipedia.orgwikipedia.orgontosight.ai.
The core structure of meglitinides often involves a benzoic acid moiety or related acidic group, which is crucial for binding to the SUR1 receptor nih.govbjd-abcd.comnih.gov. For instance, the chemical structure of the prototype this compound is described as benzoic acid, 4-(2-((5-chloro-2-methoxybenzoyl)amino)ethyl)- ontosight.ai. Repaglinide is a carbamoyl (B1232498) methyl benzoic acid derivative, while nateglinide is derived from the amino acid d-phenylalanine (B559541) nih.govjournalofcomprehensivehealth.co.in. Mitiglinide is a succinic acid derivative nih.gov. These structural variations contribute to their specific pharmacokinetic and pharmacodynamic profiles, including differences in binding affinity and dissociation rates from the SUR1 receptor compared to sulfonylureas researchgate.netwikipedia.orgnih.gov.
Table 1: Key this compound Analogues and Their Structural Origins
This compound Analogue | Structural Origin / Chemical Class | Key Structural Features / Notes |
---|---|---|
This compound (Prototype) | Benzoic acid derivative | Benzoic acid, 4-(2-((5-chloro-2-methoxybenzoyl)amino)ethyl)- ontosight.ai |
Repaglinide | Carbamoyl methyl benzoic acid derivative | Benzoic acid derivative of this compound wikipedia.orgnih.govtaylorandfrancis.comjournalofcomprehensivehealth.co.in |
Nateglinide | D-phenylalanine derivative | Derived from the amino acid d-phenylalanine nih.govresearchgate.netjournalofcomprehensivehealth.co.in |
Mitiglinide | Succinic acid derivative / Phenylpropionic acid derivative | Succinic acid derivative nih.gov; 3-phenylpropionic acid derivative taylorandfrancis.com |
The research findings highlight that the anionic group (e.g., carboxyl or sulfonylurea group) is important for the interaction with the SUR1 receptor, and modifications to this group significantly impact binding affinities and channel inhibitory potency nih.gov.
Compound List:
Q & A
Basic: What are the primary mechanisms of action of meglitinides in pancreatic beta cells, and how do they differ from sulfonylureas?
Methodological Answer:
Meglitinides bind to SUR1 subunits of ATP-sensitive potassium (KATP) channels, promoting insulin secretion via membrane depolarization and calcium influx . Unlike sulfonylureas, meglitinides exhibit rapid binding kinetics and shorter duration, making them postprandial glucose regulators. To investigate this mechanism:
- Use patch-clamp electrophysiology to compare KATP channel closure kinetics between meglitinides and sulfonylureas in isolated beta cells.
- Apply calcium imaging to quantify intracellular Ca<sup>2+</sup> flux dynamics post-drug administration .
- Validate findings with knockout models of SUR1 to confirm receptor specificity.
Basic: What pharmacokinetic properties of meglitinides necessitate frequent dosing, and how can these be optimized in preclinical models?
Methodological Answer:
Meglitinides (e.g., repaglinide) have short half-lives (1–1.5 hours) due to rapid hepatic metabolism via CYP3A4. To study dosing optimization:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, measuring plasma drug levels (HPLC/MS) and glucose-lowering effects over time .
- Compare CYP3A4 inhibitor co-administration (e.g., ketoconazole) to assess metabolic stability .
- Use continuous glucose monitoring (CGM) in diabetic models to correlate dosing intervals with glycemic control .
Advanced: How can researchers resolve contradictions in clinical data regarding meglitinide efficacy in patients with renal impairment?
Methodological Answer:
Conflicting results arise from variability in renal function thresholds and drug metabolites. To address this:
- Stratify clinical cohorts by eGFR levels (e.g., <30, 30–60 mL/min/1.73m²) and measure active metabolite accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Design prospective observational studies with matched controls to isolate renal impact from comorbidities.
- Apply Bayesian meta-analysis to harmonize disparate datasets, adjusting for covariates like age and concomitant medications .
Advanced: What experimental designs are optimal for evaluating this compound-induced beta-cell apoptosis in long-term therapy?
Methodological Answer:
To assess apoptotic risk:
- Use human beta-cell lines (e.g., INS-1) or primary islet cultures treated with meglitinides at therapeutic doses (0.1–10 µM) for 72+ hours.
- Quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
- Compare with sulfonylureas (e.g., glibenclamide) and include ROS scavengers (e.g., N-acetylcysteine) to test oxidative stress involvement .
- Validate in vivo using transgenic zebrafish models with fluorescent beta-cell markers to track apoptosis longitudinally .
Advanced: How can researchers reconcile discrepancies in this compound efficacy across ethnic populations in pharmacogenomic studies?
Methodological Answer:
Genetic variants (e.g., CYP2C8*3, SLCO1B1 polymorphisms) influence drug metabolism and transport. To investigate:
- Perform genome-wide association studies (GWAS) in multiethnic cohorts, linking single-nucleotide polymorphisms (SNPs) to HbA1c reduction.
- Use hepatocyte organoids from diverse donors to model CYP3A4/CYP2C8 activity differences.
- Apply Mendelian randomization to distinguish genetic vs. environmental factors in efficacy variability .
Basic: What in vitro assays are most reliable for screening novel this compound analogs?
Methodological Answer:
- Glucose-stimulated insulin secretion (GSIS) assays in MIN6 cells or primary islets under varying glucose concentrations (3 mM vs. 20 mM).
- Competitive binding assays using fluorescently labeled meglitinides to quantify SUR1 affinity .
- High-throughput screening (HTS) with FRET-based KATP channel reporters to identify analogs with improved kinetics .
Advanced: What statistical approaches mitigate bias in retrospective studies analyzing this compound-associated hypoglycemia risk?
Methodological Answer:
- Use propensity score matching to balance confounders (e.g., age, diabetes duration).
- Apply time-varying covariate models to account for treatment adherence and dose adjustments.
- Conduct sensitivity analyses excluding patients on concomitant insulin therapy to isolate this compound effects .
Advanced: How can researchers model this compound interactions with concurrent therapies (e.g., statins) in silico?
Methodological Answer:
- Perform molecular docking simulations (AutoDock Vina) to predict binding interference at CYP3A4/CYP2C8 active sites.
- Validate with physiologically based pharmacokinetic (PBPK) models (GastroPlus) simulating drug-drug interaction (DDI) scenarios .
- Test predictions in primary hepatocyte co-cultures using LC-MS/MS to quantify statin and this compound metabolite levels .
Tables for Key Comparisons
Parameter | Meglitinides | Sulfonylureas |
---|---|---|
Binding Site | SUR1 (KATP) | SUR1 (KATP) |
Kinetics | Rapid onset, short duration | Slow onset, prolonged effect |
Metabolic Pathway | CYP3A4/CYP2C8 | CYP2C9 |
Hypoglycemia Risk | Moderate (postprandial) | High (fasting) |
Primary Use | Postprandial control | Basal hyperglycemia |
Table 1. Comparative pharmacology of meglitinides vs. sulfonylureas |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.